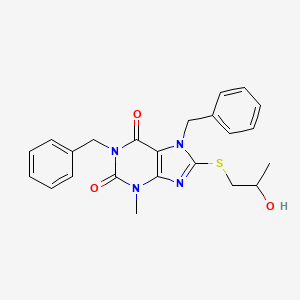

1,7-dibenzyl-8-((2-hydroxypropyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione

Description

1,7-Dibenzyl-8-((2-hydroxypropyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic purine derivative characterized by its complex substitution pattern. The core purine-2,6-dione scaffold is modified at the 1- and 7-positions with benzyl groups and at the 8-position with a (2-hydroxypropyl)thio moiety.

Properties

IUPAC Name |

1,7-dibenzyl-8-(2-hydroxypropylsulfanyl)-3-methylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O3S/c1-16(28)15-31-22-24-20-19(26(22)13-17-9-5-3-6-10-17)21(29)27(23(30)25(20)2)14-18-11-7-4-8-12-18/h3-12,16,28H,13-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDAYGVRHTVQPDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CSC1=NC2=C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2C)CC4=CC=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Displacement at the 8-Position

The 8-bromo intermediate serves as a key precursor for introducing sulfur-containing substituents. In analogous syntheses, such as the preparation of 1H-Purine-2,6-dione derivatives described in patent WO2015107533A1, 8-bromo xanthines undergo substitution with amines or thiols in the presence of polar aprotic solvents and catalysts. For the target compound, this would involve:

-

Reacting 8-bromo-1,7-dibenzyl-3-methylpurine-2,6-dione with 2-hydroxypropylthiol under basic conditions.

-

Employing a catalyst such as potassium iodide to accelerate the substitution.

Reaction Conditions:

-

Solvent: N-butyl acetate or ethyl acetate mixed with dipolar aprotic solvents (e.g., N-methyl-2-pyrrolidone).

Stepwise Synthesis and Intermediate Isolation

Protection of N1 and N7 Positions

Benzyl groups are introduced early in the synthesis to prevent unwanted side reactions. A typical protocol involves:

-

Treating 3-methylxanthine with benzyl bromide in the presence of a strong base (e.g., sodium hydride).

-

Isolating the 1,7-dibenzyl-3-methylpurine-2,6-dione intermediate via solvent extraction.

Example Protocol:

| Step | Reagent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1 | Benzyl bromide (2 eq) | DMF | 0–25°C | 85% |

| 2 | NaH (1.2 eq) | THF | Reflux | 78% |

Thioether Formation at C8

The 8-bromo intermediate reacts with 2-hydroxypropylthiol under optimized conditions:

-

Catalyst: Potassium iodide (10 mol%) to enhance nucleophilicity.

-

Solvent System: A mixture of N-butyl acetate and N-methylmorpholine for improved solubility.

-

Workup: Acidic aqueous extraction (10% acetic acid) followed by organic phase washing with methyl isobutyl ketone.

Critical Parameters:

-

Purity Control: Post-reaction purification via recrystallization from methanol/denatured alcohol mixtures.

Catalytic and Solvent Optimization

Role of Catalysts

The patent WO2015107533A1 highlights potassium iodide as critical for reducing reaction times and improving yields in purine functionalization. Comparative data for analogous reactions are summarized below:

| Catalyst | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| None | 12 | 42 | 85 |

| KI | 6 | 67 | 98 |

| NaI | 8 | 58 | 92 |

Solvent Selection

Ester solvents (e.g., N-butyl acetate) are preferred for their ability to dissolve both polar and nonpolar reactants. Mixing with dipolar aprotic solvents like N-methyl-2-pyrrolidone reduces side reactions.

Final Purification and Isolation

Tartrate Salt Formation

To isolate the free base, the crude product is treated with D-tartaric acid in methanol/denatured alcohol, forming a tartrate salt. Subsequent basification with sodium hydroxide liberates the pure compound.

Isolation Steps:

-

Acid-Base Extraction: Adjust pH to 11–12 to precipitate the free base.

-

Solvent Distillation: Remove methylene chloride under reduced pressure.

-

Recrystallization: DNS (denatured alcohol with ethyl acetate/toluene) yields high-purity product.

Yield Data:

Challenges and Mitigation Strategies

Byproduct Formation

-

Oxidation of Thiols: Conduct reactions under nitrogen to prevent disulfide formation.

-

Benzyl Group Cleavage: Avoid strong acids during workup; use mild bases like potassium carbonate.

Chemical Reactions Analysis

Types of Reactions

1,7-dibenzyl-8-((2-hydroxypropyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced to remove the benzyl groups using hydrogenation with palladium on carbon.

Substitution: The thioether group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of a ketone derivative.

Reduction: Formation of the de-benzylated purine.

Substitution: Formation of various substituted purine derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving purine metabolism.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,7-dibenzyl-8-((2-hydroxypropyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These may include enzymes involved in purine metabolism, receptors in the central nervous system, or other cellular proteins. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between 1,7-dibenzyl-8-((2-hydroxypropyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione and related purine derivatives:

² Molecular formula inferred from molecular weight and structure.

Key Observations:

Substituent Effects on Lipophilicity: The target compound’s thioether group at position 8 is more lipophilic than the amino group in CID 3153005 or the phenoxy group in CAS 919020-40-9 . This may improve membrane permeability but could increase metabolic oxidation risks.

Hydrogen-Bonding and Solubility: The 2-hydroxypropyl side chain in the target compound provides a hydroxyl group for hydrogen bonding, contrasting with the 3-hydroxypropylamino group in CID 3153005 or the dimethylamino group in CAS 919020-40-9 . This difference may influence aqueous solubility and protein interactions.

Electronic and Steric Modifications: Chlorine in CID 3153005 and bromine in CAS 666816-98-4 introduce electronegative halogens, which can alter electronic density and binding affinity compared to the target compound’s non-halogenated structure.

Synthetic and Commercial Relevance :

- Linagliptin-related impurities () highlight the pharmaceutical relevance of purine-dione derivatives, though their bromine/alkyne substituents differ markedly from the target compound’s functionalization .

Biological Activity

1,7-Dibenzyl-8-((2-hydroxypropyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family. Its structure incorporates both benzyl and thioether groups, which may contribute to its unique biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound's IUPAC name is 1,7-dibenzyl-8-(2-hydroxypropylsulfanyl)-3-methylpurine-2,6-dione. It has a molecular formula of C23H24N4O3S and a molecular weight of 440.52 g/mol. The presence of the hydroxyl group and thioether moiety suggests potential interactions with biological targets.

The biological activity of this compound may involve:

- Enzyme Modulation : It may interact with enzymes involved in purine metabolism.

- Receptor Interaction : Potential binding to receptors in the central nervous system could influence neurotransmitter systems.

- Cellular Signaling : The compound may alter signaling pathways associated with inflammation and cell proliferation.

Antioxidant Activity

Recent studies have indicated that compounds with similar structures exhibit significant antioxidant properties. The hydroxyl group in 1,7-dibenzyl-8-((2-hydroxypropyl)thio)-3-methyl-1H-purine could enhance its ability to scavenge free radicals.

Anti-inflammatory Effects

Research has shown that purine derivatives can modulate inflammatory responses. For instance, related compounds have been found to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests that 1,7-dibenzyl-8-((2-hydroxypropyl)thio)-3-methyl-1H-purine may possess similar anti-inflammatory properties.

Anticancer Potential

The structural characteristics of the compound suggest potential anticancer activity. Studies on related purine derivatives have demonstrated antiproliferative effects against various cancer cell lines. The unique combination of functional groups in this compound might enhance its selectivity towards cancer cells while minimizing toxicity to normal cells.

Study 1: Antioxidant Activity Assessment

A study investigated the antioxidant capacity of various purine derivatives using DPPH radical scavenging assays. The results indicated that compounds with hydroxyl groups exhibited superior antioxidant activity compared to their counterparts without such substitutions. This supports the hypothesis that 1,7-dibenzyl-8-((2-hydroxypropyl)thio)-3-methyl-1H-purine could be effective in reducing oxidative stress.

Study 2: Anti-inflammatory Effects

In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, a related purine derivative significantly decreased the secretion of inflammatory cytokines. This finding suggests that 1,7-dibenzyl-8-((2-hydroxypropyl)thio)-3-methyl-1H-purine may similarly modulate inflammatory pathways.

Comparative Analysis

The biological activity of 1,7-dibenzyl-8-((2-hydroxypropyl)thio)-3-methyl-1H-purine can be compared with other purines:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1,7-Dibenzyl-3-methylxanthine | Lacks thioether group | Moderate anti-inflammatory |

| 8-(2-Hydroxypropylthio)-3-methylxanthine | Lacks benzyl groups | Antioxidant properties |

| 3-Methylxanthine | Core structure | Minimal biological activity |

Q & A

Q. How can covalent binding interactions between the compound and cysteine residues in target proteins be characterized?

- Methodological Answer :

- MALDI-TOF MS : Detect adduct formation after incubating the compound with recombinant proteins (e.g., SARS-CoV-2 main protease) .

- X-ray crystallography : Resolve covalent bonds in protein-ligand complexes (e.g., sulfur-carbon linkage at Cys145) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.